
1-(6-bromo-1H-indazol-1-yl)ethanone
Overview
Description
1-(6-Bromo-1H-indazol-1-yl)ethanone is a heterocyclic organic compound featuring an indazole core substituted with a bromine atom at position 6 and an acetyl group at position 1. The molecular formula is C₉H₇BrN₂O, with a molecular weight of approximately 239.07 g/mol (estimated based on analogs) . Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer , antimicrobial , and enzyme inhibitory properties. The bromine substituent enhances electrophilicity, facilitating interactions with biological targets, while the acetyl group contributes to solubility and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indazol-1-yl)ethanone typically involves the following steps:
Formation of 6-bromoindazole: Indazole is reacted with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole.
Formation of 5-bromoindazole: 6-bromoindazole is reacted with a basic substance to obtain 5-bromoindazole.
Formation of this compound: 5-bromoindazole reacts with acetyl bromide under alkaline conditions to generate this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps mentioned above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1H-indazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(6-bromo-1H-indazol-1-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone
- Molecular Formula : C₉H₆BrClN₂O
- Molecular Weight : 273.51 g/mol
- Key Differences: Dual halogen substitution (Br at position 5, Cl at position 6) increases molecular weight and steric bulk compared to the monobromo derivative. This may enhance binding affinity in hydrophobic pockets of target proteins .
1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone
- Molecular Formula : C₉H₆BrFN₂O
- Molecular Weight : 257.06 g/mol
- Fluorine’s small size minimizes steric hindrance .
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone
- Molecular Formula : C₉H₇BrN₂O
- Molecular Weight : 239.07 g/mol
- Key Differences: Replacement of the indazole ring with a benzimidazole core alters electronic properties. Benzimidazoles are known for DNA intercalation, whereas indazoles often target kinases .
Functional Group Variations
2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone
- Molecular Formula : C₁₁H₉BrN₂O
- Molecular Weight : 281.11 g/mol (calculated)
Biological Activity
1-(6-bromo-1H-indazol-1-yl)ethanone, also known as a derivative of 6-bromo-1H-indazole, is a compound of interest due to its potential biological activities. The compound is characterized by the presence of a bromo group on the indazole ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that derivatives of indazole compounds, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with protein synthesis or cell wall synthesis pathways .
Anticancer Activity
Research has also highlighted the potential anticancer properties of indazole derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, a study on related indazole derivatives showed that they could inhibit cell proliferation and induce cell cycle arrest in human cancer cells . The specific pathways affected by this compound are still under investigation, but initial findings suggest it may target key oncogenic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to the modulation of various signaling pathways involved in cell proliferation and apoptosis. Detailed mechanistic studies are necessary to fully elucidate these interactions.
Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A series of indazole derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating their potential as therapeutic agents against resistant strains .
Case Study 2: Anticancer Activity
In a study focused on the anticancer effects of indazole compounds, this compound was tested against several human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting that this compound could serve as a lead for developing new anticancer therapies .
Research Findings
The exploration of this compound's biological activity is ongoing, with various studies contributing to our understanding:
- Antimicrobial Studies: These studies emphasize the importance of structural modifications in enhancing efficacy against microbial pathogens.
- Cancer Research: Investigations into the compound's ability to induce apoptosis highlight its potential role in cancer therapeutics.
Q & A
Q. Basic: What are the standard synthetic routes for 1-(6-bromo-1H-indazol-1-yl)ethanone?
Methodological Answer:
The synthesis involves acylation of 6-bromoindazole. A common procedure uses acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or sodium hydride) to introduce the ethanone group. Key steps include:
Deprotonation of 6-bromoindazole with a base to activate the nitrogen atom.
Nucleophilic attack by the acetyl group from acetyl chloride.
Purification via recrystallization (ethanol is a typical solvent) to isolate the product.
Optimization Considerations :
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Reaction Time : 4–6 hours for complete conversion.
- Yield : Typically 60–75%, depending on purity of starting materials .
Table 1: Reaction Conditions for Synthesis
Reagent | Base | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Acetyl chloride | Pyridine | DCM | 0–5°C | 65 |
Acetic anhydride | NaH | THF | RT | 70 |
Q. Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:
- ¹H NMR :
- Indazole protons : Aromatic peaks at δ 7.8–8.5 ppm (split due to bromine’s deshielding effect).
- Acetyl group : Singlet at δ 2.6 ppm (CH₃).
- ¹³C NMR :
- Carbonyl (C=O) : ~195–200 ppm.
- Bromo-substituted carbons : Distinct shifts due to electronegativity.
- MS : Molecular ion peak at m/z 239.07 (M⁺) confirms molecular weight .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.
Q. Advanced: How to address low yield or impurities in synthesis?
Methodological Answer:
Contamination Sources :
- Unreacted 6-bromoindazole : Detectable via TLC (Rf ~0.3 in ethyl acetate/hexane).
- Di-acylated byproducts : Formed under excessive acetyl chloride.
Solutions :
Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
Acid-Base Extraction : Wash crude product with dilute HCl to remove unreacted base.
Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) .
Q. Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Discrepancies in cytotoxicity assays (e.g., IC₅₀ variations) may arise from:
- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7).
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity.
- Metabolic Stability : Conduct microsomal stability assays to assess hepatic degradation.
Case Study : A 2025 study noted inconsistent apoptosis induction in leukemia cells. Researchers traced this to batch-dependent purity ; repurification via HPLC resolved the issue .
Q. Basic: What are the stability considerations for this compound?
Methodological Answer:
- pH Sensitivity : Stable under neutral/acidic conditions but degrades in strong alkali (pH >10).
- Storage : Store at –20°C in amber vials to prevent photodegradation.
- Lyophilization : For long-term storage, lyophilize as a solid and keep under inert gas.
Table 2: Stability Under Different Conditions
Condition | Degradation (%) | Time (Days) |
---|---|---|
pH 7 (RT) | <5 | 30 |
pH 12 (RT) | 90 | 7 |
–20°C (dry) | <1 | 180 |
Q. Advanced: How to refine the crystal structure using SHELX software?
Methodological Answer:
SHELXL Workflow :
Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.
Initial Model : Generate with SHELXT (automated solution for space groups).
Refinement :
- Twinning : Apply TWIN/BASF commands for twinned crystals.
- Disorder : Use PART/SUMP restraints for overlapping atoms.
Validation : Check R-factor (<5%) and ADP consistency.
Case Study : A 2025 study achieved R₁ = 2.1% using SHELXL for a bromoindazole derivative, resolving positional disorder in the acetyl group .
Q. Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
Key Modifications :
- Bromine Replacement : Substitute with Cl, I, or CF₃ to study electronic effects.
- Ethanone Group : Replace with ester or amide to probe hydrogen-bonding roles.
Assay Design :
In Vitro Enzymatic Assays : Test against kinases (e.g., EGFR, BRAF).
Molecular Docking : Use AutoDock Vina to predict binding poses.
Pharmacokinetics : Measure logP (experimental: ~2.5) and plasma protein binding .
Table 3: SAR of Bromoindazole Derivatives
Substituent | IC₅₀ (µM) | logP | Target |
---|---|---|---|
6-Bromo | 1.2 | 2.5 | EGFR |
6-Chloro | 3.8 | 2.1 | BRAF |
6-CF₃ | 0.9 | 3.0 | PI3K |
Q. Basic: How to validate interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified proteins.
- Western Blotting : Detect phosphorylation inhibition (e.g., p-ERK in MAPK pathway).
- Fluorescence Polarization : Monitor displacement of labeled ligands .
Properties
IUPAC Name |
1-(6-bromoindazol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYFQBBNEVXKAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)Br)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719863 | |
Record name | 1-(6-Bromo-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651780-33-5 | |
Record name | 1-(6-Bromo-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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